molecular formula C12H18N2O3S B8314436 N1-hexanoylsulfanilamide

N1-hexanoylsulfanilamide

Cat. No. B8314436
M. Wt: 270.35 g/mol
InChI Key: UBBSJCOWKUUKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05713988

Procedure details

N4 -acetyl-N1 -hexanoylsulfanilamide from the previous step was treated with sodium hydroxide (24.6 g) in D.I. water (200 mL) while heating to reflux. After 3 hours reaction time, the heating was stopped and the solution pH adjusted to 8 with 2N HCl. The solution was cooled in an ice bath and then filtered to remove sulfanilamide. The filtrate was acidified with aqueous HCl to pH 2 to precipitate the product, N1 -hexanoylsulfanilamide, 37.9 g. This material was recrystallized from hot ethanol (75 mL) and precipitated by addition of 40 mL D.I. water to afford recrystallized N1 -hexanoylsulfanilamide, 24.8 g (43% overall yield). H1 -NMR indicated a purity >90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:21]=[CH:20][C:8]([S:9]([NH:12][C:13](=[O:19])[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:11])=[O:10])=[CH:7][CH:6]=1)(=O)C.[OH-].[Na+].Cl>O>[C:13]([NH:12][S:9](=[O:10])([C:8]1[CH:7]=[CH:6][C:5]([NH2:4])=[CH:21][CH:20]=1)=[O:11])(=[O:19])[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(S(=O)(=O)NC(CCCCC)=O)C=C1
Name
Quantity
24.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 hours reaction time
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove sulfanilamide
CUSTOM
Type
CUSTOM
Details
to precipitate the product, N1 -hexanoylsulfanilamide, 37.9 g
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from hot ethanol (75 mL)
CUSTOM
Type
CUSTOM
Details
precipitated by addition of 40 mL D.I
CUSTOM
Type
CUSTOM
Details
water to afford
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)(=O)NS(=O)(C1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.